molecular formula C14H15N B1359920 1,2-Diphenylethylamine CAS No. 25611-78-3

1,2-Diphenylethylamine

Cat. No. B1359920
CAS RN: 25611-78-3
M. Wt: 197.27 g/mol
InChI Key: DTGGNTMERRTPLR-UHFFFAOYSA-N
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Description

1,2-Diphenylethylamine (1,2-DPEA) is an aromatic amine that is widely used in pharmaceutical and industrial applications. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 1,2-DPEA is a versatile chemical compound that has been used in the synthesis of pharmaceuticals, pesticides, and other industrial products. It is also used as a stabilizer in the production of plastics and rubber.

Scientific Research Applications

1. Chemical Analysis and Characterization

1,2-Diphenylethylamine (1,2-DEP) has been a subject of research due to its presence in certain 'research chemicals.' A study by Wallach et al. (2015) detailed the synthesis of diphenidine, a compound with the 1,2-DEP nucleus, and its isomers for analytical characterization. This research highlighted the use of various spectroscopy and mass spectrometry techniques for differentiation and identification of these compounds, demonstrating 1,2-DEP's relevance in analytical chemistry (Wallach et al., 2015).

2. Pharmacological Properties

Research on the pharmacological properties of 1,2-DEP derivatives has been conducted. For instance, Ghosh et al. (1978) synthesized a series of 1,2-diphenylethylamines with various substitutions and found some to be potent anorectics without stimulating motor activity. This suggests potential applications in developing non-stimulant appetite suppressants (Ghosh et al., 1978).

3. Analgesic Potential

Studies have explored the analgesic properties of 1,2-DEP compounds. For example, Dodds et al. (1945) investigated several derivatives for analgesic action but found no significant activity. However, later research by Albert and Lauriat (1946) indicated the β-hydroxy derivative might have some potential in relieving pain due to nerve compression in cancer patients (Dodds et al., 1945)(Albert & Lauriat, 1946).

4. NMDA Receptor Activity

Berger et al. (2009) studied the NMDA receptor affinities of 1,2-DEP and its derivatives. Their findings contribute to understanding the interaction with NMDA receptors, which is crucial in neuroscience and pharmacology, especially for substances that could potentially modulate this receptor (Berger et al., 2009).

5. Structural and Spectroscopic Analysis

Research has also focused on the structural and spectroscopic properties of 1,2-DEP compounds. For instance, Jana et al. (1990) conducted a study on the exciton splitting in the electronic state of 2,2-diphenylethylamine, providing insights into its photophysical properties (Jana et al., 1990).

6. Synthetic Organic Chemistry

Saigo (1985) explored the optical resolution of 1-phenylethylamine and related compounds, including this compound. This research has implications for synthetic organic chemistry, particularly in the production of optically active compounds (Saigo, 1985).

properties

IUPAC Name

1,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGGNTMERRTPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871350
Record name 1,2-Diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25611-78-3
Record name 1,2-Diphenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25611-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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